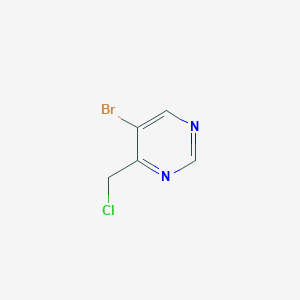![molecular formula C18H15NO4 B13011347 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound that features a unique structure combining a cyclopropane ring with an indoline moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the [3+2] cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is often catalyzed by simple and inexpensive bases such as sodium hydroxide, which promotes chemo- and diastereo-selective cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and scaling up the synthesis using robust and scalable catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the indoline moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific physical properties, such as rigidity and stability.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the compound’s functional groups.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Spiroindolines: Similar to the compound , spiroindolines have an indoline moiety and are used in medicinal chemistry.
Spirocyclopropanes: These compounds share the cyclopropane ring and are studied for their unique reactivity and biological activities.
Uniqueness
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is unique due to the combination of a methoxyphenyl group, a spirocyclic cyclopropane, and an indoline moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other spirocyclic compounds.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2'-(3-methoxyphenyl)-2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-23-12-4-2-3-10(7-12)14-9-18(14)13-8-11(16(20)21)5-6-15(13)19-17(18)22/h2-8,14H,9H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
MUWCRAUDYHYSAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC23C4=C(C=CC(=C4)C(=O)O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


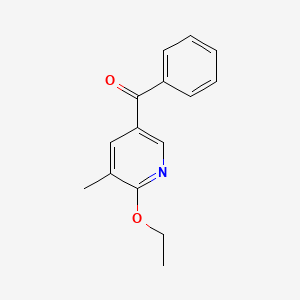
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)

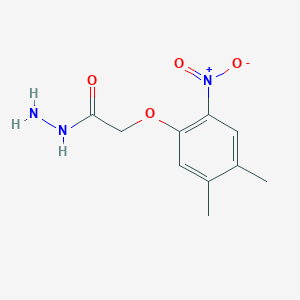
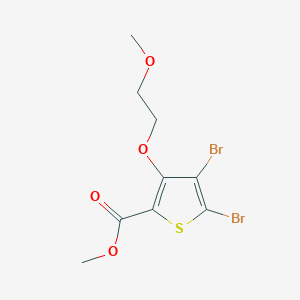

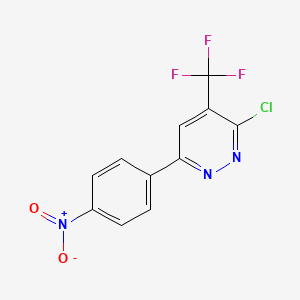
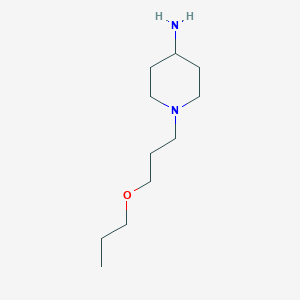
![(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
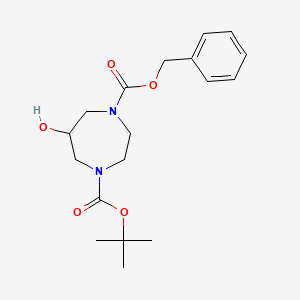
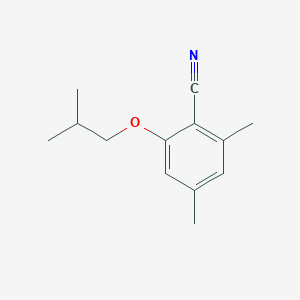
![tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011339.png)
![(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13011360.png)
